molecular formula C10H12FNO2 B13043460 (S)-6-Fluoro-7-methoxychroman-4-amine

(S)-6-Fluoro-7-methoxychroman-4-amine

Cat. No.: B13043460
M. Wt: 197.21 g/mol
InChI Key: DVIXTWAVZVXODY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Fluoro-7-methoxychroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and methoxy groups in the compound’s structure can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-7-methoxychroman-4-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-7-methoxychroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

    Oxidation: Formation of chroman-4-one derivatives.

    Reduction: Formation of chroman-4-amine derivatives.

    Substitution: Formation of various substituted chroman derivatives.

Scientific Research Applications

(S)-6-Fluoro-7-methoxychroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-7-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-7-methoxychroman-4-amine: Lacks the (S)-configuration.

    7-Methoxychroman-4-amine: Lacks the fluorine atom.

    6-Fluorochroman-4-amine: Lacks the methoxy group.

Uniqueness

(S)-6-Fluoro-7-methoxychroman-4-amine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(4S)-6-fluoro-7-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO2/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1

InChI Key

DVIXTWAVZVXODY-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](CCOC2=C1)N)F

Canonical SMILES

COC1=C(C=C2C(CCOC2=C1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.